7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one
Description
Properties
CAS No. |
89193-38-4 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
7,8-dimethoxy-1,3-dimethyl-5H-furo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C15H15NO4/c1-7-13-9-5-11(18-3)12(19-4)6-10(9)16-15(17)14(13)8(2)20-7/h5-6H,1-4H3,(H,16,17) |
InChI Key |
KUCDTTCEDQFQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC(=C(C=C3NC(=O)C2=C(O1)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired furoquinoline structure . The reaction conditions often include the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized furoquinolines.
Scientific Research Applications
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one
- CAS No.: 89193-36-2
- Molecular Formula: C₁₃H₁₁NO₂
- Molecular Weight : 213.23 g/mol
- Structural Features: A fused furoquinolinone scaffold with methoxy groups at positions 7 and 8 and methyl groups at positions 1 and 3 .
- Key Properties: Hydrogen bond donors: 1 Hydrogen bond acceptors: 2 Topological polar surface area (TPSA): 42.2 Ų Calculated logP (XlogP): 2.3 .
This compound belongs to the furoquinolinone family, a class of heterocyclic molecules known for their bioactivity in medicinal chemistry. The fused furan and quinoline rings, combined with methoxy and methyl substituents, influence its electronic and steric properties, making it a candidate for drug discovery .
Table 1: Structural and Physicochemical Comparison
Key Comparisons :
Structural Variations: Ring Fusion Position: The target compound ([3,4-c] fusion) differs from analogs like [3,2-c] (e.g., 2-phenylfuro[3,2-c]quinolin-4(5H)-one) and [4,3,2-de] (e.g., CAS 204269-21-6). These variations alter electron distribution and steric hindrance, impacting reactivity and binding interactions . In contrast, the 9-(4-methoxyphenyl) substituent in CAS 1272756-30-5 introduces a bulky aromatic group, which may reduce solubility but increase target affinity .
Synthetic Routes: The target compound is synthesized via cycloaddition or cascade reactions involving functionalized quinolinones and reactive intermediates (e.g., TosMIC derivatives), similar to methods for dihydrofuroquinolinones .
Physicochemical Properties: Lipophilicity: The target compound (XlogP=2.3) is less lipophilic than 2-phenyl derivatives (XlogP=3.1) but more so than dihydro analogs (XlogP=1.5–3.0). This balance may optimize membrane permeability and bioavailability . Hydrogen Bonding: With 1 donor and 2 acceptors, the target compound has moderate polarity, comparable to other furoquinolinones. The higher TPSA in CAS 1272756-30-5 (due to additional methoxy groups) may reduce blood-brain barrier penetration .
Biological Relevance: Furoquinolinones are explored for antimicrobial, anticancer, and CNS activities. The dimethyl and dimethoxy groups in the target compound could enhance metabolic stability compared to less substituted analogs like dihydro derivatives .
Biological Activity
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects supported by research findings and case studies.
The molecular formula of this compound is with a CAS number of 1455122-90-3. The compound features a quinoline structure fused with a furan moiety, which contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₅N O₄ |
| CAS Number | 1455122-90-3 |
| Molecular Weight | 273.29 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by cyclization steps to form the quinoline structure. Specific synthetic routes have been documented in various studies that highlight yield and purity characteristics.
Anticancer Properties
Research indicates that compounds related to furoquinolines exhibit potential anticancer properties. In vitro studies have shown that derivatives of furo[3,4-c]quinolines can induce apoptosis in various cancer cell lines. For example, a study evaluated the cytotoxicity of similar compounds against K562 cell lines and found promising results with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
This compound has also been assessed for antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against several bacterial strains, although specific data on its efficacy compared to standard antibiotics is still under investigation.
Neuroprotective Effects
Emerging studies suggest neuroprotective properties attributed to this compound. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in recent pharmacological evaluations . This could have implications for treating neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study published in PubMed examined the effects of similar quinoline derivatives on multidrug-resistant cancer cells. The findings indicated that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
- Neuroprotection Research : Another research effort focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results showed a significant reduction in cell death rates when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
